REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[N:4][C:5]([CH:8]2[CH2:10][CH:9]2[CH2:11][NH:12]C(=O)OCC2C=CC=CC=2)=[N:6][CH:7]=1>[Pd].CO>[F:1][C:2]1[CH:7]=[N:6][C:5]([CH:8]2[CH2:10][CH:9]2[CH2:11][NH2:12])=[N:4][CH:3]=1
|
Name
|
benzyl ((2-(5-fluoropyrimidin-2-yl)cyclopropyl)methyl)carbamate
|
Quantity
|
180 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=NC(=NC1)C1C(C1)CNC(OCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
63 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
was shaken in a Parr shaker under hydrogen (10 psi) for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue purified by silica gel chromatography
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=NC(=NC1)C1C(C1)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48 mg | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 48.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |